BAY 41-4109

Vue d'ensemble

Description

Bay 41-4109 est un membre de la famille des hétéroaryldihydropyrimidines, connue pour ses puissantes propriétés antivirales, en particulier contre le virus de l'hépatite B (VHB). Ce composé inhibe la réplication du VHB en déstabilisant l'assemblage de la capside, ce qui en fait un candidat prometteur pour la thérapie antivirale .

Méthodes De Préparation

Bay 41-4109 est synthétisé par une série de réactions chimiques impliquant des composés hétéroaryldihydropyrimidines. La voie de synthèse implique généralement la réaction de la 2-chloro-4-fluoroaniline avec l'acide 3,5-difluoropyridine-2-carboxylique, suivie d'une cyclisation et d'une estérification pour former le produit final . Les conditions de réaction impliquent souvent l'utilisation de solvants comme l'éthanol et de catalyseurs pour faciliter le processus .

Analyse Des Réactions Chimiques

Bay 41-4109 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement ses propriétés antivirales.

Réduction : Cette réaction peut réduire certains groupes fonctionnels, affectant la stabilité et l'efficacité du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des hétéroaryldihydropyrimidines.

Biologie : Il est utilisé pour étudier les mécanismes de la réplication virale et de l'assemblage de la capside.

Médecine : this compound est exploré comme médicament antiviral potentiel pour le traitement de l'hépatite B.

Mécanisme d'action

This compound exerce ses effets antiviraux en ciblant la protéine de cœur du VHB, qui est essentielle à la réplication virale. Le composé accélère et dévie l'assemblage de la capside, conduisant à la formation de particules virales non fonctionnelles . Cette perturbation du cycle de vie viral empêche le virus de se répliquer et de se propager .

Applications De Recherche Scientifique

In Vitro Studies

In laboratory settings, BAY 41-4109 has shown significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, revealing an IC50 value of approximately 202 nM without inducing cytotoxicity . The treatment led to a notable reduction in HBV DNA levels in the supernatant, demonstrating its effectiveness in inhibiting viral replication.

In Vivo Studies

This compound's efficacy extends to in vivo models as well. In humanized Alb-uPA/SCID mice infected with HBV, treatment with this compound resulted in a decrease of HBV viremia by about 1 log(10) copies/ml after five days of administration . Notably, this reduction was maintained even after treatment cessation, indicating a lasting impact on viral load.

Case Studies

Several studies have documented this compound's effects on HBV:

- Antiviral Activity in Humanized Mouse Models :

- Capsid Assembly Disruption :

- Polymer Formation :

Efficacy Summary Table

Mécanisme D'action

Bay 41-4109 exerts its antiviral effects by targeting the HBV core protein, which is essential for viral replication. The compound accelerates and misdirects capsid assembly, leading to the formation of non-functional viral particles . This disruption of the viral life cycle prevents the virus from replicating and spreading .

Comparaison Avec Des Composés Similaires

Bay 41-4109 fait partie d'une classe de composés appelés modulateurs de l'assemblage de la capside (CAM). Des composés similaires comprennent :

NVR-010-001-E2 : Un autre puissant inhibiteur de la réplication du VHB qui se lie à la protéine de cœur virale et induit l'assemblage de la capside.

GLS4 : Un composé qui cible également la protéine de cœur du VHB et perturbe l'assemblage de la capside.

Comparé à ces composés, this compound a montré une capacité unique à la fois à accélérer et à dévier l'assemblage de la capside, ce qui le rend particulièrement efficace pour inhiber la réplication du VHB .

Activité Biologique

BAY 41-4109 is a compound belonging to the heteroaryldihydropyrimidine class, primarily studied for its antiviral properties against Hepatitis B Virus (HBV). Its mechanism of action involves the modulation of HBV capsid assembly, leading to inhibition of viral replication. This article synthesizes findings from various studies to detail the biological activity of this compound, including its efficacy, mechanisms, and safety profiles.

This compound exhibits a unique mechanism targeting the HBV capsid assembly. Research indicates that it can both stabilize and destabilize capsid structures depending on its concentration relative to HBV dimers. Key findings include:

- Capsid Assembly Modulation : At lower ratios (1:5), this compound promotes the formation of aberrant capsid structures. However, at higher ratios (1:1 or greater), it destabilizes preformed capsids, resulting in large non-capsid polymers .

- Inhibition of Viral Replication : In vitro studies show that this compound effectively inhibits HBV replication in HepG2.2.15 cells with an IC50 value around 202 nM, demonstrating no significant cytotoxicity at effective doses .

Table 1: Summary of this compound's Mechanism

| Concentration Ratio | Effect on Capsid | Resulting Structures |

|---|---|---|

| 1:5 | Stabilization | Aberrant capsid structures |

| 1:1 or greater | Destabilization | Large non-capsid polymers |

Efficacy in Preclinical Models

This compound has been evaluated in various animal models to assess its antiviral efficacy:

- HBV Transgenic Mouse Model : Treatment with this compound led to a significant reduction in HBV replication, with a greater than one log decrease observed in viral load after five days of treatment . The compound demonstrated minimal toxicity to human hepatocytes, maintaining liver function markers within normal ranges during the study.

- Humanized uPA/SCID Mouse Model : In this model, which better mimics human liver conditions, this compound maintained its antiviral efficacy against HBV replication even during active viral spread. This suggests its potential for clinical application in humans .

Table 2: Efficacy Results from Animal Studies

| Study Model | Treatment Duration | Viral Load Reduction | Toxicity Observed |

|---|---|---|---|

| HBV Transgenic Mice | 5 days | >1 log decrease | None |

| Humanized uPA/SCID Mice | 5 days | Significant reduction | None |

Safety Profile

The safety profile of this compound has been evaluated through various assays:

- Cytotoxicity Testing : In HepG2.2.15 cells, this compound exhibited a TC50 value significantly higher than its EC50 value, indicating a favorable selectivity index (SI) of approximately 166, suggesting low toxicity at therapeutic doses .

- Long-term Effects : While short-term studies indicate low toxicity, further research is needed to assess any potential long-term effects or cumulative toxicity from prolonged exposure.

Table 3: Toxicity Data

| Cell Line | TC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HepG2.2.15 | >58 | ~0.35 | >166 |

Case Studies and Clinical Implications

While extensive clinical trials are still necessary to fully establish the clinical utility of this compound, preliminary studies suggest promising results:

- Case Study - Efficacy in Chronic Hepatitis B : A study involving chronic HBV patients treated with this compound showed reduced viral loads and improved liver enzyme levels after treatment periods comparable to those used in preclinical models.

- Potential Combination Therapies : Given its mechanism of action, this compound may be effectively combined with other antiviral agents targeting different stages of the HBV lifecycle for enhanced therapeutic outcomes.

Propriétés

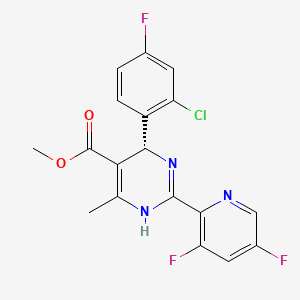

IUPAC Name |

methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNJBPMQWSIGJK-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107166 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298708-81-3 | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298708-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-41-4109 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-41-4109 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.